molecular formula C12H20INO2 B6197124 tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate CAS No. 2242693-93-0

tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate

Cat. No.: B6197124
CAS No.: 2242693-93-0
M. Wt: 337.2
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Description

Tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate: is a chemical compound with the molecular formula C12H20INO2 and a molecular weight of 337.1972 . This compound is characterized by its unique bicyclic structure and the presence of an iodine atom, which makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate typically involves the following steps:

  • Bicyclo[1.1.1]pentane Derivative Synthesis: : The bicyclic core structure is synthesized through a series of organic reactions starting from simpler precursors.

  • Iodination: : The bicyclic compound is then subjected to iodination to introduce the iodine atom at the desired position.

  • Carbamate Formation: : The iodinated compound is reacted with tert-butyl carbamate under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: : The compound can be reduced to remove the iodine atom, resulting in different structural analogs.

  • Substitution: : The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation Products: : Iodate or iodide derivatives.

  • Reduction Products: : Derivatives lacking the iodine atom.

  • Substitution Products: : A wide range of functionalized derivatives based on the substituent used.

Scientific Research Applications

Tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand iodine metabolism and its role in biological systems.

  • Medicine: : It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways to exert therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl N-(2-{3-aminobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate: : This compound lacks the iodine atom and may have different reactivity and applications.

  • Tert-butyl N-(2-{3-bromobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate: : This compound has a bromine atom instead of iodine, leading to different chemical properties and uses.

The uniqueness of This compound

Properties

CAS No.

2242693-93-0

Molecular Formula

C12H20INO2

Molecular Weight

337.2

Purity

95

Origin of Product

United States

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